molecular formula C16H12F3N3O3S B2999071 N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 955909-84-9

N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2999071
CAS No.: 955909-84-9
M. Wt: 383.35
InChI Key: IWGCQSWRADXWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound with the molecular formula C16H12F3N3O3S and is supplied for research use only . This molecule is characterized by a thiazole core, a versatile heterocycle renowned in medicinal chemistry for its prevalence in bioactive molecules. The thiazole ring, containing both nitrogen and sulfur atoms, is a common pharmacophore found in drugs and investigational compounds across a wide spectrum of therapeutic areas, including as antitumor agents and kinase inhibitors . The specific structure of this compound, which incorporates a furanylmethyl group and a (trifluoromethoxy)phenylamino moiety, suggests potential for diverse biological activity and makes it a valuable scaffold for chemical biology and drug discovery research. Researchers are investigating this compound and its analogs to explore structure-activity relationships and to develop novel therapeutic agents for various pathological conditions. The presence of the thiazole ring, a key structural feature in many preclinical and clinical candidates, indicates its utility in the design and optimization of new bioactive drug candidates . The exact mechanism of action and full spectrum of research applications for this specific compound are subject to ongoing investigation. Researchers should consult the scientific literature for the latest findings regarding its biological activity and potential research uses. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15-22-13(9-26-15)14(23)20-8-12-2-1-7-24-12/h1-7,9H,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGCQSWRADXWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole core, which is known for its pharmacological versatility. The presence of a furan moiety and a trifluoromethoxy substituent enhances its biological profile. The general structure can be represented as follows:

N furan 2 ylmethyl 2 4 trifluoromethoxy phenyl amino thiazole 4 carboxamide\text{N furan 2 ylmethyl 2 4 trifluoromethoxy phenyl amino thiazole 4 carboxamide}

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated promising cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against HeLa Cells : A study evaluated the cytotoxicity of thiazole derivatives, reporting IC50 values indicating significant activity against HeLa cells. For example, one derivative showed an IC50 of 1.61 µg/mL, suggesting strong anticancer potential .
  • Structure-Activity Relationship (SAR) : Analysis indicated that modifications at specific positions on the thiazole ring significantly affect anticancer activity. The introduction of electron-donating groups (like methyl or methoxy) on the phenyl ring was found to enhance activity .
  • Comparative Analysis : The compound was compared with standard anticancer agents like doxorubicin and 5-fluorouracil, with some derivatives exhibiting higher selectivity towards cancer cells while being less toxic to normal cells .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties.

Data Table: Antimicrobial Activity Comparison

CompoundMicrobial StrainZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
N-(furan-2-ylmethyl)-...Pseudomonas aeruginosa20

This table summarizes findings that indicate the compound's effectiveness against various microbial strains, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been documented through various assays.

Research Findings

  • In Vivo Studies : Animal models have shown that certain thiazole derivatives significantly reduce inflammation markers when administered in controlled doses. One study reported a reduction in edema in paw models by up to 50% compared to controls .
  • Mechanism of Action : Docking studies suggest that these compounds inhibit specific inflammatory pathways by interacting with key proteins involved in inflammation response, thereby reducing overall inflammatory activity .

Comparison with Similar Compounds

Structural Analogues in Antibacterial Agents

Nitrothiophene Carboxamides ():
Compounds such as N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide share the thiazole-carboxamide core but replace the trifluoromethoxy group with nitrothiophene or fluorinated aryl groups. These derivatives exhibit narrow-spectrum antibacterial activity, with purity up to 99.05% after synthesis .

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound Not explicitly provided¹ Furan-2-ylmethyl, 4-(trifluoromethoxy)phenylamino Not specified
Compound 13 () C₁₄H₇F₂N₃O₃S₂ 371.5 3-Fluoro-4-methylphenyl, nitrothiophene Antibacterial
N-(3,5-difluorophenyl) derivative C₁₄H₇F₂N₃O₃S₂ 371.5 3,5-Difluorophenyl, nitrothiophene Antibacterial

¹Molecular formula inferred: Likely C₁₇H₁₄F₃N₃O₃S (exact data unavailable).

Key Differences:

  • The trifluoromethoxy group in the target compound may improve membrane permeability compared to nitro groups, which are strongly electron-withdrawing .

CYP3A4 Inhibitors ()

Compounds like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) and 4a (4,5-dihydrothiazole derivative) demonstrate structural variance in the aryl groups attached to the thiazole-carboxamide scaffold. These derivatives inhibit CYP3A4, a cytochrome P450 enzyme, with molecular weights around 373–393 g/mol .

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
13e () C₁₉H₂₀N₂O₄S 373.1 Phenyl, 3,4,5-trimethoxyphenyl CYP3A4 inhibition
4a () C₁₉H₂₀N₂O₄S 373.1 4,5-Dihydrothiazole, 3,4,5-trimethoxyphenyl CYP3A4 inhibition

Key Differences:

  • The target compound’s trifluoromethoxy group may confer greater metabolic stability than methoxy (-OCH₃) groups due to resistance to oxidative degradation .

Insecticidal Thiazole Derivatives ()

Pyridylpyrazole-thiazole carboxamides (e.g., 7d , 7e ) feature brominated pyrazole and chloropyridyl groups, yielding molecular weights >400 g/mol. These compounds exhibit insecticidal activity, likely targeting nicotinic acetylcholine receptors .

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
7d () C₁₄H₁₀BrClF₃N₅O₂S 465.9 3-Bromo-1-(3-chloropyridin-2-yl)pyrazole, trifluoroethyl Insecticidal
7e () C₁₄H₁₁BrClN₅OS 424.0 3-Bromo-1-(3-chloropyridin-2-yl)pyrazole, cyclopropyl Insecticidal

Key Differences:

  • The target compound lacks halogenated pyrazole/pyridine moieties, suggesting a different mechanism of action.
  • The trifluoromethoxy group’s smaller size compared to bromine/chlorine substituents may reduce steric hindrance in binding pockets .

Sulfonamide and Sulfonyl Derivatives ()

N-(4-fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide () and 2-((4-(methylsulfonyl)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide () highlight the impact of sulfonamide/sulfonyl groups.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Compound C₁₇H₁₃FN₄O₃S₂ 420.4 4-Fluorophenyl, phenylsulfonyl Not specified
Compound C₁₉H₂₃N₃O₅S₂ 381.5 Tetrahydrofuran-2-ylmethyl, methylsulfonyl Not specified

Key Differences:

  • The target compound’s trifluoromethoxy group (-OCF₃) is less polar than sulfonyl (-SO₂-) groups, possibly favoring blood-brain barrier penetration .
  • The furan-2-ylmethyl group (target) vs. tetrahydrofuran-2-ylmethyl () alters ring saturation, impacting conformational flexibility .

Physicochemical Comparison

  • Lipophilicity: The trifluoromethoxy group increases logP compared to methoxy (-OCH₃) or sulfonyl (-SO₂-) substituents, enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiazole core in N-(furan-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide?

  • Methodology : The thiazole ring can be synthesized via cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis. For example, coupling reactions using EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) are effective for amide bond formation between the thiazole-carboxylic acid and amine substituents . Purification typically involves silica gel chromatography, with yields optimized by controlling stoichiometry and reaction time (e.g., 57–98% yields reported for analogous thiazole derivatives) .

Q. How can structural characterization of this compound be systematically performed?

  • Methodology : Use a combination of:

  • 1H/13C NMR to confirm substituent connectivity and stereochemistry (e.g., δ 8.98 ppm for aromatic protons in trimethoxyphenyl analogs ).
  • ESI-MS for molecular weight validation (e.g., [M + H]+ peaks matching theoretical values ).
  • FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Elemental analysis to verify purity (e.g., C, H, N within ±0.4% of theoretical values ).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion or microdilution assays. Analogous thiazole derivatives show moderate-to-strong activity at 10–100 μg/mL . For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values to controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the trifluoromethoxy and furanmethyl substituents?

  • Methodology :

  • Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethoxy with methoxy or nitro groups) to assess electronic effects .
  • Replace the furanmethyl group with bulky or polar substituents (e.g., cyclohexyl, pyridyl) to study steric and solubility impacts .
  • Use molecular docking to predict binding affinities to target proteins (e.g., kinases, tubulin) and validate with SPR (surface plasmon resonance) .

Q. What crystallographic techniques are optimal for resolving its 3D structure?

  • Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. For example, SHELXL can handle high-resolution data and twinned crystals, while SHELXPRO aids in macromolecular interface analysis . Key parameters:

  • Mo Kα radiation (λ = 0.71073 Å).
  • Refinement to R-factor < 0.05 for small molecules .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodology :

  • Perform ADME studies to evaluate bioavailability (e.g., plasma stability, metabolic clearance in liver microsomes) .
  • Use PK/PD modeling to correlate dose-exposure-response relationships. For example, low in vivo efficacy may stem from poor solubility; address via formulation (e.g., PEGylation, liposomal encapsulation) .

Q. What computational methods validate the compound’s metabolic stability and toxicity?

  • Methodology :

  • DFT calculations to predict metabolic hotspots (e.g., oxidation at furan or thiazole rings) .
  • QSAR models to estimate toxicity (e.g., hepatotoxicity via ProTox-II).
  • MD simulations to assess membrane permeability (e.g., logP calculations for trifluoromethoxy groups ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.